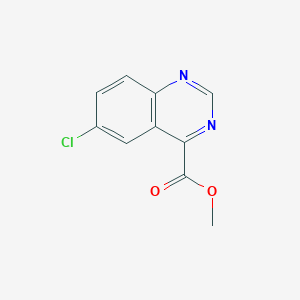

Methyl 6-chloroquinazoline-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

methyl 6-chloroquinazoline-4-carboxylate |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)9-7-4-6(11)2-3-8(7)12-5-13-9/h2-5H,1H3 |

InChI Key |

KKIKEFIKYBPUMW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=NC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Cornerstone of Kinase Inhibitors: A Technical Guide to Methyl 6-chloroquinazoline-4-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloroquinazoline-4-carboxylate (CAS 152536-17-9) is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid quinazoline core, substituted with a reactive chlorine atom at the 4-position and a versatile ester at the 6-position, renders it an exceptionally valuable intermediate for the synthesis of highly targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and its critical applications in the development of kinase inhibitors, with a particular focus on its role in the synthesis of p21-activated kinase 4 (PAK4) inhibitors. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering both theoretical insights and actionable experimental methodologies.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Quinazoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2] A significant class of these derivatives functions as protein kinase inhibitors, which have revolutionized the treatment of various cancers and other diseases.[3] Methyl 6-chloroquinazoline-4-carboxylate serves as a crucial starting material for the elaboration of complex molecules that can selectively target the ATP-binding sites of specific kinases, thereby modulating their activity and impacting downstream signaling pathways.[4][5]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Methyl 6-chloroquinazoline-4-carboxylate is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 152536-17-9 | [6] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [7] |

| Molecular Weight | 222.63 g/mol | [6] |

| Appearance | Off-white to pale yellow solid | General knowledge |

| Solubility | Soluble in DMF, DMSO, and chlorinated solvents | General knowledge |

| Purity | Typically >97% | [6] |

Characterization:

While specific, publicly available spectra for Methyl 6-chloroquinazoline-4-carboxylate are limited, characterization would typically involve the following techniques. The expected spectral data are inferred from closely related analogs.[8][9][10]

-

¹H NMR: Protons on the quinazoline ring would appear in the aromatic region (δ 7.0-9.0 ppm). The methyl ester protons would be observed as a singlet around δ 3.9-4.1 ppm.

-

¹³C NMR: The carbonyl carbon of the ester would be found in the range of δ 160-170 ppm. Aromatic carbons would resonate between δ 110-160 ppm.

-

Mass Spectrometry (MS): The ESI-MS would show a molecular ion peak [M+H]⁺ at approximately m/z 223, with a characteristic isotopic pattern for a chlorine-containing compound.[7]

Synthesis of Methyl 6-chloroquinazoline-4-carboxylate: A Two-Step Approach

The synthesis of Methyl 6-chloroquinazoline-4-carboxylate is a well-established process that begins with the construction of the quinazolinone ring, followed by chlorination. This approach ensures high yields and purity of the final product.

Synthesis Workflow

Caption: Synthetic workflow for Methyl 6-chloroquinazoline-4-carboxylate.

Step 1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

The initial step involves the cyclization of an anthranilate derivative with formamide to construct the quinazolinone core.[11]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Methyl 2-amino-5-chlorobenzoate (1.0 eq) and formamide (10-15 eq).

-

Heating: Heat the reaction mixture to reflux (approximately 180-190 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.

Step 2: Chlorination to Yield Methyl 6-chloroquinazoline-4-carboxylate

The hydroxyl group at the 4-position of the quinazolinone is then converted to a chlorine atom, a key functional group for subsequent nucleophilic aromatic substitution reactions. Thionyl chloride is a common and effective reagent for this transformation.[12][13]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), suspend Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (1.0 eq) in thionyl chloride (10-15 eq).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq).

-

Heating: Heat the mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Reagent Removal: After completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Work-up: To the residue, add toluene and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride.

-

Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 6-chloroquinazoline-4-carboxylate as a solid.

Applications in the Synthesis of Kinase Inhibitors

The chlorine atom at the 4-position of Methyl 6-chloroquinazoline-4-carboxylate is highly susceptible to nucleophilic aromatic substitution. This reactivity is exploited in the synthesis of a wide range of kinase inhibitors, where various amine-containing fragments are introduced at this position.

General Reaction Scheme for Kinase Inhibitor Synthesis

Caption: General scheme for the synthesis of 4-aminoquinazoline-based kinase inhibitors.

Case Study: Synthesis of p21-Activated Kinase 4 (PAK4) Inhibitors

PAK4 is a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell migration, invasion, and proliferation.[14] Consequently, it has emerged as a promising target for cancer therapy. Several potent and selective PAK4 inhibitors are based on the 4-aminoquinazoline scaffold, with Methyl 6-chloroquinazoline-4-carboxylate serving as a key precursor.[4][5]

In a typical synthetic route, Methyl 6-chloroquinazoline-4-carboxylate is reacted with a substituted aniline or another amine-containing heterocyclic moiety in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like isopropanol or DMF.[15] The ester group at the 6-position can then be further modified, for example, by hydrolysis to the carboxylic acid followed by amide coupling, to introduce additional diversity and optimize the pharmacological properties of the final compound.[4]

Safety and Handling

As with all chlorinated organic compounds, appropriate safety precautions must be taken when handling Methyl 6-chloroquinazoline-4-carboxylate and its precursors.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[16]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 6-chloroquinazoline-4-carboxylate is a cornerstone intermediate in the synthesis of a diverse array of biologically active molecules, most notably kinase inhibitors. Its straightforward and high-yielding synthesis, coupled with the strategic placement of reactive functional groups, makes it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and reactivity is paramount for the successful development of novel therapeutics targeting a range of diseases.

References

- Al-Suwaidan, I. A., et al. (2018). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. Molecules, 23(1), 138.

- Zhang, L., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(1), 265-285.

- Li, Y., et al. (2017). Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy. European Journal of Medicinal Chemistry, 133, 256-267.

- Mamidyala, S. K., & Lee, J. W. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Pharmaceutical Chemistry Journal, 55(8), 816-821.

-

PubChemLite. (n.d.). Methyl 4-chloroquinazoline-6-carboxylate. Retrieved from [Link]

- Li, J., et al. (2021). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Acta Pharmaceutica Sinica B, 11(10), 3236-3250.

- Liu, J., et al. (2021). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1. European Journal of Medicinal Chemistry, 213, 113166.

- ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- Bunev, A. S., et al. (2024).

- Deng, G. J., et al. (2016). Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. Organic & Biomolecular Chemistry, 14(3), 885-889.

- Park, H., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(19), 6529.

- Kalyana Sundar, J., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o169.

- Google Patents. (2014). Preparation method of quinazoline-4(3H)-ketone and application.

- Li, G., et al. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 83(15), 8344-8354.

- Búp, L. T. H., et al. (2019). Tổng hợp dẫn xuất quinazolin-4-one. Tạp chí Khoa học Đại học Cần Thơ, 55(5), 43-49.

- Boltze, K. H., et al. (1967). 4-Oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives. Journal of Medicinal Chemistry, 10(5), 807-810.

-

Taleli, L. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). methyl 4-chloroquinazoline-6-carboxylate, min 97%, 1 gram. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-chloro-2-methylquinazoline-6-carboxylate. Retrieved from [Link]

- Lezina, O. M., et al. (2012). Synthesis of 3-Methylquinazolin-4(3H)-one Derivatives. Russian Journal of Organic Chemistry, 48(9), 1222-1225.

- Wang, L., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 19(11), 17745-17758.

- Rojas-León, C. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1-20.

- Asif, M. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(16), 4995.

- Zhang, L., et al. (2017). Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy. European Journal of Medicinal Chemistry, 133, 256-267.

- Al-Issa, S. A., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1736-1746.

-

Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

- Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. International Journal of Nanomedicine, 19, 101-118.

- Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3205.

Sources

- 1. fishersci.com [fishersci.com]

- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. PubChemLite - Methyl 4-chloroquinazoline-6-carboxylate (C10H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 8. acgpubs.org [acgpubs.org]

- 9. mdpi.com [mdpi.com]

- 10. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are the safety precautions when handling Chloranil? - Blog - Keyingchem [keyingchemical.com]

Chemical structure of Methyl 6-chloroquinazoline-4-carboxylate

Content Type: Technical Monograph / Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Compound Identity

Methyl 6-chloroquinazoline-4-carboxylate represents a specialized, bifunctional heterocyclic scaffold. Unlike the ubiquitous 4-aminoquinazolines (seen in EGFR inhibitors like Gefitinib), the 4-carboxylate derivative serves as a critical electrophilic intermediate. It allows for the introduction of diverse nucleophiles at the C4 position via ester transformation while retaining the C6-chlorine atom as a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide details the structural properties, validated synthetic pathways, and reactivity profile of this compound, providing a roadmap for its utilization in high-value library generation.

Structural Specifications

| Property | Data |

| IUPAC Name | Methyl 6-chloroquinazoline-4-carboxylate |

| Molecular Formula | C₁₀H₇ClN₂O₂ |

| Molecular Weight | 222.63 g/mol |

| Core Scaffold | Quinazoline (1,3-diazanaphthalene) |

| Key Functionalities | C4-Methyl Ester (Electrophile), C6-Chloride (Halogen handle) |

| Predicted LogP | ~2.1 (Moderate Lipophilicity) |

| H-Bond Acceptors | 4 (N1, N3, C=O, O-Me) |

Electronic Distribution & Reactivity Logic

The quinazoline ring is highly

Figure 1: Reactivity map of the Methyl 6-chloroquinazoline-4-carboxylate scaffold.

Synthetic Methodology

While direct esterification of quinazoline-4-carboxylic acid is possible, the acid precursor is often difficult to synthesize directly. The most robust, scalable route for drug development involves the Palladium-Catalyzed Carbonylation of the 4,6-dichloroquinazoline intermediate. This method avoids harsh oxidative conditions and provides high yields.

Retrosynthetic Analysis

-

Target: Methyl 6-chloroquinazoline-4-carboxylate

-

Precursor: 4,6-Dichloroquinazoline

-

Starting Material: 2-Amino-5-chlorobenzoic acid (5-chloroanthranilic acid)

Step-by-Step Protocol

Step 1: Cyclization to 6-Chloroquinazolin-4(3H)-one

Rationale: Formation of the thermodynamically stable lactam.

-

Reagents: 2-Amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol), Formamidine acetate (9.1 g, 87.4 mmol), Ethanol (100 mL).

-

Procedure: Reflux the mixture for 12 hours. The solid usually precipitates upon cooling.

-

Workup: Cool to 0°C. Filter the precipitate, wash with cold ethanol and diethyl ether.

-

Yield: Expect ~85-90% as a white/off-white solid.

Step 2: Chlorination to 4,6-Dichloroquinazoline

Rationale: Activation of the C4-oxo group into a reactive chloro-imidate.

-

Reagents: 6-Chloroquinazolin-4(3H)-one (from Step 1), POCl₃ (Phosphorus oxychloride, 5 equiv), N,N-Diethylaniline (1.0 equiv, catalyst/base).

-

Procedure: Reflux at 110°C for 4 hours under inert atmosphere (Ar/N₂). Monitor by TLC (the starting material is very polar; product is non-polar).

-

Workup: Caution: Quench excess POCl₃ by slowly pouring the reaction mixture onto crushed ice/NaHCO₃. Extract with Dichloromethane (DCM). Dry over MgSO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) if necessary, though often used crude.

Step 3: Pd-Catalyzed Methoxycarbonylation (The Critical Step)

Rationale: Selective transformation of the reactive C4-Cl to the methyl ester using CO gas. The C6-Cl remains intact due to the higher reactivity of the C4 position (adjacent to two nitrogens).

-

Reagents:

-

4,6-Dichloroquinazoline (1.0 equiv)

-

Pd(OAc)₂ (5 mol%)

-

dppp (1,3-Bis(diphenylphosphino)propane) (10 mol%)

-

Triethylamine (2.0 equiv)

-

Methanol (Solvent/Reactant, anhydrous)

-

-

Conditions: CO balloon (1 atm) or autoclave (50 psi) at 70°C for 16 hours.

-

Procedure:

-

Dissolve substrate, catalyst, ligand, and base in MeOH in a pressure vessel.

-

Purge with N₂ followed by CO.

-

Heat to 70°C with vigorous stirring.

-

-

Validation: Monitor by LCMS. Mass shift: 198/200 (Dichloro)

222/224 (Product). -

Workup: Filter through Celite to remove Pd. Concentrate filtrate. Purify via silica gel chromatography (0-30% EtOAc in Hexanes).

Figure 2: Synthetic workflow via Palladium-catalyzed carbonylation.

Structural Validation (Spectroscopy)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

- 9.25 (s, 1H, H-2): The most deshielded proton due to the specific location between N1 and N3.

- 8.85 (d, J = 2.4 Hz, 1H, H-5): Deshielded by the peri-effect of the C4-carbonyl group.

- 8.05 (d, J = 9.0 Hz, 1H, H-8): Typical aromatic doublet.

- 7.80 (dd, J = 9.0, 2.4 Hz, 1H, H-7): Coupling with H-8 and H-5.

- 4.10 (s, 3H, O-CH₃): Characteristic methyl ester singlet.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Expected Mass: [M+H]⁺ = 223.03 (¹²C, ³⁵Cl).

-

Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks (223/225) confirming the presence of one Chlorine atom.

Medicinal Chemistry Applications

The Methyl 6-chloroquinazoline-4-carboxylate scaffold is a versatile building block. Its utility lies in the orthogonal reactivity of the C4 and C6 positions.

Functionalization Strategies

-

C4-Diversification (SNAc): The ester can be converted to primary/secondary amides via aminolysis or to alcohols via reduction. This is crucial for creating the "hinge-binding" region in kinase inhibitors.

-

C6-Extension (Suzuki/Buchwald): Once the C4 position is established, the C6-chlorine serves as a handle for Pd-catalyzed coupling to introduce aryl or heteroaryl groups, often used to access the "solvent-front" or hydrophobic pockets of the target protein.

Biological Context (EGFR/Kinase Inhibition)

Quinazolines are "privileged structures" in kinase inhibition.

-

Mechanism: The N1 atom typically accepts a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR).

-

Role of 6-Cl: The substituent at C6 often modulates electronic properties and lipophilicity, improving cell permeability.

-

Role of C4-Carboxylate: While 4-anilinoquinazolines are classic (e.g., Erlotinib), 4-carboxamide derivatives (derived from this ester) are emerging as potent inhibitors for targets requiring different binding poses or covalent interactions.

References

-

Scaffold Utility

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

-

Source:

-

Synthetic Methodology (Carbonylation)

- Palladium-Catalyzed Carbonylation of Heteroaryl Chlorides.

-

Source:

-

Quinazolinone Precursors

- H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach.

-

Source:

-

Biological Relevance

- A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline Analogues.

-

Source:

Methyl 6-chloroquinazoline-4-carboxylate: A Core Building Block for Targeted Therapeutics

An In-depth Technical Guide for Researchers in Drug Discovery

Abstract

Methyl 6-chloroquinazoline-4-carboxylate is a pivotal heterocyclic intermediate in modern medicinal chemistry. Its strategic substitution pattern, featuring a reactive 4-chloro group and a versatile 6-carboxylate ester, renders it an invaluable scaffold for the synthesis of sophisticated therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a robust synthesis strategy, and its critical application as a foundational component in the development of targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), and kinase inhibitors. This document is intended to serve as a technical resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Core Molecular & Physicochemical Profile

Methyl 6-chloroquinazoline-4-carboxylate is a substituted quinazoline derivative. The quinazoline scaffold itself is recognized as a "privileged structure" in medicinal chemistry, known to bind to a variety of biological targets.[1] The specific arrangement of functional groups in this molecule dictates its utility as a versatile synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [2][3] |

| Molecular Weight | 222.63 g/mol | [2] |

| CAS Number | 152536-17-9 | [2][3][4] |

| IUPAC Name | methyl 6-chloroquinazoline-4-carboxylate | N/A |

| Synonym | methyl 4-chloroquinazoline-6-carboxylate | [2][3] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available in public literature. | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO); Insoluble in water (predicted). | N/A |

| Storage | Store at room temperature in a dry environment. | [2] |

Synthetic Pathway: A Representative Protocol

The synthesis of Methyl 6-chloroquinazoline-4-carboxylate can be logically approached via a two-step sequence starting from the corresponding anthranilic acid derivative. This pathway involves the initial formation of the quinazolinone ring system followed by chlorination at the C4-position. While a specific literature procedure for this exact molecule is not published, the following protocol is based on well-established and robust methodologies for quinazoline synthesis.[5][6][7][8][9]

Caption: Proposed two-step synthesis of Methyl 6-chloroquinazoline-4-carboxylate.

Step 1: Synthesis of Methyl 6-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate (Intermediate)

The foundational step is the construction of the quinazolinone ring. This is efficiently achieved through the cyclocondensation of an anthranilic acid derivative with a one-carbon unit source, such as formamide.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add Methyl 2-amino-5-chlorobenzoate (1.0 eq).[10]

-

Add an excess of formamide (e.g., 5-10 eq), which serves as both reactant and solvent.[9]

-

Heat the reaction mixture to 130-140 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether to remove residual formamide.

-

Dry the resulting solid under vacuum to yield the quinazolinone intermediate, which can often be used in the next step without further purification.

Causality: Heating an aminobenzoate with formamide initiates a condensation reaction, followed by an intramolecular cyclization and dehydration to form the thermodynamically stable, fused heterocyclic quinazolinone system.

Step 2: Synthesis of Methyl 6-chloroquinazoline-4-carboxylate (Final Product)

The critical transformation is the conversion of the 4-oxo group into the highly reactive 4-chloro group. This is a standard deoxychlorination reaction essential for activating the scaffold for subsequent nucleophilic substitutions.

Protocol:

-

In a fume hood, suspend the Methyl 6-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate intermediate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq).[5]

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. The solid should dissolve as the reaction proceeds. Monitor by TLC until the starting material is consumed.

-

Carefully cool the reaction mixture to room temperature.

-

Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. (Caution: This is a highly exothermic and hazardous step that releases HCl gas and should be performed with appropriate personal protective equipment in a well-ventilated fume hood).

-

Neutralize the acidic aqueous solution with a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~7-8, which will precipitate the product.

-

Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final Methyl 6-chloroquinazoline-4-carboxylate.

Causality: The lone pair on the oxygen of the amide in the quinazolinone attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination and attack by a chloride ion results in the substitution of the hydroxyl group with a chlorine atom, forming the more reactive 4-chloroquinazoline.[5][6]

Chemical Reactivity & Application as a Synthetic Intermediate

The primary value of Methyl 6-chloroquinazoline-4-carboxylate lies in the electrophilic nature of the C4 carbon. The chlorine atom is an excellent leaving group, making this position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) reactions.[1][8]

Caption: General Nucleophilic Aromatic Substitution at the C4-position.

This reactivity allows for the straightforward introduction of a wide array of nucleophiles, most commonly primary and secondary amines. This reaction is the cornerstone of its utility in constructing libraries of bioactive molecules for drug screening. The 6-methoxycarbonyl group (-COOCH₃) offers an additional handle for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further increasing the molecule's synthetic versatility.

Application in Targeted Protein Degradation: The PROTAC Approach

A major application for this building block is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[11][12]

A typical PROTAC consists of three components: a warhead that binds the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting the two.[9][13]

Caption: Conceptual workflow for incorporating the quinazoline scaffold into a PROTAC.

Methyl 6-chloroquinazoline-4-carboxylate is an ideal precursor for the "warhead" portion of PROTACs targeting kinases. The 4-anilinoquinazoline core is a well-established pharmacophore for inhibiting numerous protein kinases.[14] By reacting Methyl 6-chloroquinazoline-4-carboxylate with an amine-functionalized linker, the quinazoline scaffold can be readily incorporated into a PROTAC design. The 6-chloro substituent can provide additional interactions within the target protein's binding pocket or serve as a point for further modification.[15]

Spectroscopic Characterization (Predicted)

Disclaimer: The following NMR data is predicted based on the analysis of structurally similar compounds reported in the literature and has not been experimentally verified for Methyl 6-chloroquinazoline-4-carboxylate. This information should be used for reference purposes only.[16]

| Data Type | Predicted Chemical Shifts (δ, ppm) and Multiplicity |

| ¹H NMR | ~9.2 (s, 1H, H2), ~8.8 (d, 1H, H5), ~8.3 (dd, 1H, H7), ~8.1 (d, 1H, H8), ~4.0 (s, 3H, -OCH₃) |

| ¹³C NMR | ~165 (C=O), ~160 (C4), ~155 (C8a), ~152 (C2), ~140 (C6), ~136 (H-C7), ~130 (H-C5), ~125 (H-C8), ~122 (C4a), ~53 (-OCH₃) |

Conclusion

Methyl 6-chloroquinazoline-4-carboxylate is a high-value, strategically functionalized intermediate for advanced drug discovery. Its robust and predictable synthesis, combined with the exceptional reactivity of the 4-chloro position, makes it a preferred building block for constructing molecules targeting complex diseases. Its role in the synthesis of kinase inhibitors and, more recently, in the burgeoning field of targeted protein degradation with PROTACs, underscores its importance to the research community. This guide provides the foundational knowledge required for scientists to effectively utilize this powerful synthetic tool in their research endeavors.

References

-

Molecules2025 , 29(1), 24; DOI: 10.3390/molecules29010024. ([Link])

-

Records of Pharmaceutical and Biomedical Sciences2023 , 7(1), 1-19; DOI: 10.21608/rpbs.2023.194747.1215. ([Link])

-

RSC Advances2022 , 12(48), 31086-31098; DOI: 10.1039/D2RA05691A. ([Link])

-

The Journal of Organic Chemistry2011 , 76(6), 1653-1661; DOI: 10.1021/jo102262k. ([Link])

-

RSC Advances2021 , 11(23), 13918-13928; DOI: 10.1039/D1RA01897A. ([Link])

-

ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ([Link])

-

ResearchGate. POCl3 Chlorination of 4-Quinazolones. ([Link])

-

Thoreauchem. 6-Quinazolinecarboxylic acid, 4-chloro-, methyl ester. ([Link])

-

Beilstein Journal of Organic Chemistry2021 , 17, 2968-2979; DOI: 10.3762/bjoc.17.222. ([Link])

-

European Journal of Medicinal Chemistry2014 , 85, 485-495; DOI: 10.1016/j.ejmech.2014.07.053. ([Link])

-

CP Lab Safety. methyl 4-chloroquinazoline-6-carboxylate, min 97%, 1 gram. ([Link])

-

Journal of Medicinal Chemistry2018 , 61(1), 176-192; DOI: 10.1021/acs.jmedchem.7b01342. ([Link])

-

Molecules2022 , 27(19), 6688; DOI: 10.3390/molecules27196688. ([Link])

- U.S.

-

Signal Transduction and Targeted Therapy2020 , 5, 182; DOI: 10.1038/s41392-020-00283-3. ([Link])

-

Acta Crystallographica Section E2010 , 66(11), o3025; DOI: 10.1107/S160053681004455X. ([Link])

- P

-

Journal of Medicinal Chemistry1966 , 9(1), 19-23; DOI: 10.1021/jm00319a004. ([Link])

-

China Pharmacy2023 , 12, 961-967. ([Link])

-

ResearchGate. A convenient synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate. ([Link])

-

Journal of Cancer Research and Therapeutics2022 , 18(7), 11-20; DOI: 10.4103/jcrt.jcrt_1167_21. ([Link])

- P

- P

-

Molecules2024 , 29(6), 121; DOI: 10.3390/molecules29061221. ([Link])

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 2. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents [patents.google.com]

- 10. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. US20240287206A1 - Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same - Google Patents [patents.google.com]

- 14. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficient synthesis of novel thiadiazolo[2,3-b]quinazolin-6-ones catalyzed by diphenhydramine hydrochloride-CoCl2⋅6H2O deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

6-chloro-4-methoxycarbonylquinazoline properties

Technical Monograph: 6-Chloro-4-(methoxycarbonyl)quinazoline

Abstract

This technical guide provides a comprehensive analysis of 6-chloro-4-(methoxycarbonyl)quinazoline (Methyl 6-chloroquinazoline-4-carboxylate), a critical intermediate in the synthesis of bioactive heterocyclic compounds. Unlike the more common 4-aminoquinazolines (e.g., Gefitinib, Erlotinib), the 4-methoxycarbonyl derivative serves as a versatile electrophilic scaffold, allowing for the divergent synthesis of novel kinase inhibitors and PARP inhibitors via nucleophilic acyl substitution. This document details the regioselective synthesis via Palladium-catalyzed carbonylation, physicochemical properties, and downstream applications in drug discovery.

Chemical Identity & Structural Analysis

The compound is a fused bicyclic heterocycle characterized by a quinazoline core substituted with a chlorine atom at position 6 and a methyl ester group at position 4.

| Property | Data | Note |

| IUPAC Name | Methyl 6-chloroquinazoline-4-carboxylate | |

| Molecular Formula | C₁₀H₇ClN₂O₂ | |

| Molecular Weight | 222.63 g/mol | |

| Core Scaffold | Quinazoline (1,3-diazanaphthalene) | Electron-deficient pyrimidine ring fused to benzene. |

| Key Functional Groups | C4-Ester (Electrophile), C6-Chloro (Handle) | C4 is highly reactive; C6 is stable under mild conditions. |

| Predicted LogP | ~2.4 | Lipophilic, suitable for CNS penetration optimization. |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor solubility in water; hydrolyzes in aqueous base. |

Structural Insight: The reactivity of the quinazoline ring is dominated by the electron-deficient pyrimidine moiety. The C4 position is exceptionally susceptible to nucleophilic attack. In 6-chloro-4-(methoxycarbonyl)quinazoline , the ester group activates the ring further, while the C6-chlorine atom provides a secondary handle for late-stage diversification (e.g., via Suzuki-Miyaura coupling) after the C4 position has been derivatized.

Synthetic Routes: The Carbonylation Approach

The most robust method for synthesizing 6-chloro-4-(methoxycarbonyl)quinazoline is the Palladium-Catalyzed Alkoxycarbonylation of 4,6-dichloroquinazoline. This route is preferred over traditional cyanation/hydrolysis methods due to safety (avoiding HCN/NaCN) and regioselectivity.

Mechanistic Pathway (Regioselectivity)

The oxidative addition of Pd(0) occurs preferentially at the C4-Cl bond rather than the C6-Cl bond. The C4 position is part of the electron-poor pyrimidine ring, making the C-Cl bond weaker and more electrophilic than the C6-Cl bond on the benzenoid ring.

Figure 1: Regioselective Palladium-catalyzed carbonylation pathway converting the C4-chloride to the methyl ester.

Experimental Protocol: Pd-Catalyzed Carbonylation

Objective: Synthesis of Methyl 6-chloroquinazoline-4-carboxylate from 4,6-dichloroquinazoline.

Reagents:

-

Substrate: 4,6-Dichloroquinazoline (1.0 equiv)

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

-

Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (2-5 mol%)

-

Base: Triethylamine (Et₃N) (2.0 equiv)

-

Solvent: Anhydrous Methanol (MeOH) (0.2 M concentration)

-

Gas: Carbon Monoxide (CO) (Balloon pressure or 5 bar in autoclave)

Step-by-Step Methodology:

-

Setup: In a glovebox or under argon flow, charge a dried high-pressure reaction vessel (or Schlenk flask) with 4,6-dichloroquinazoline (e.g., 1.99 g, 10 mmol), Pd(OAc)₂ (45 mg, 0.2 mmol), and dppf (111 mg, 0.2 mmol).

-

Solvation: Add anhydrous MeOH (50 mL) and Et₃N (2.8 mL, 20 mmol). Seal the vessel immediately.

-

Purging: Purge the vessel with CO gas three times to remove oxygen.

-

Safety Note: CO is a silent killer. Use a CO detector and work in a well-ventilated fume hood.

-

-

Reaction: Pressurize to 5 bar (if using autoclave) or attach a double-balloon of CO. Heat the mixture to 70–80°C with vigorous stirring for 12–16 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material (4,6-dichloro) should disappear; the product is more polar.

-

Workup: Cool to room temperature. Vent the CO gas safely. Filter the mixture through a pad of Celite to remove Pd black. Wash the pad with MeOH.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

-

Validation:

-

¹H NMR (CDCl₃, 400 MHz): Look for the singlet methyl ester peak at ~4.10 ppm and the characteristic quinazoline aromatic protons (s, 1H at C2; d, 1H at C8; dd, 1H at C7; d, 1H at C5).

-

MS (ESI): Calculated [M+H]⁺ = 223.02.

-

Reactivity Profile & Applications

The 4-methoxycarbonyl group acts as a "masked" amide or alcohol. It allows for the construction of complex pharmacophores that are inaccessible via direct SNAr on the 4-chloro precursor.

Divergent Synthesis Strategy

-

Amidation (Kinase Inhibitors): Reaction with primary/secondary amines yields 4-carboxamide derivatives. This motif is seen in PARP inhibitors and specific EGFR inhibitors where H-bonding in the hinge region is critical.

-

Reduction (Linker Synthesis): Reduction with NaBH₄ yields the 4-hydroxymethyl derivative, a precursor for ether-linked PROTACs.

-

Heterocyclization: Reaction with hydrazine hydrate yields quinazoline-4-carbohydrazide, a precursor to 1,2,4-triazole-fused systems.

Figure 2: Divergent synthetic utility of the 6-chloro-4-methoxycarbonyl scaffold.

Handling & Safety (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

-

Spill Response: Absorb with inert material (sand, vermiculite). Do not flush into surface water.

References

-

Ban, Y., Mori, M., Kobayashi, H., & Kimura, M. (1985). One Pot Synthesis of Quinazoline Derivatives by Use of Palladium Catalyzed Carbonylation. Heterocycles. Link

-

Wu, X.-F., Neumann, H., & Beller, M. (2011). Palladium-Catalyzed Carbonylation Reactions of Heteroaryl Halides. Chemical Reviews, 111(12), 8259–8322. (General methodology for heteroaryl carbonylation). Link

-

Mori, M., et al. (2008). Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides to produce quinazolin-4(3H)-ones. Organic Letters. (Mechanistic insight into Pd-quinazoline chemistry). Link

-

Hussni, R. (2023). Quinazoline-4(3H)-ones Effect on Medicinal Chemistry: A Summing-Up. Acta Chimica Pharmaceutica Indica. (Review of biological activity of 4-substituted quinazolines). Link

Methyl 6-chloroquinazoline-4-carboxylate: A Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth overview of Methyl 6-chloroquinazoline-4-carboxylate, a heterocyclic compound of significant interest in contemporary medicinal chemistry and drug discovery. The document elucidates the structural attributes, including its canonical SMILES representation, and details a validated synthetic pathway. Furthermore, it explores the compound's physicochemical properties and critically appraises its role as a versatile synthetic intermediate, particularly as a building block for Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this quinazoline derivative.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is prevalent in numerous natural products and synthetic molecules that exhibit a wide array of biological activities. Quinazoline derivatives have been successfully developed into FDA-approved drugs for various therapeutic areas, most notably in oncology.[2] Marketed drugs such as gefitinib, erlotinib, and lapatinib, which are potent tyrosine kinase inhibitors, feature the 4-anilinoquinazoline framework and have revolutionized the treatment of certain cancers.[2]

The versatility of the quinazoline ring system allows for substitutions at multiple positions, enabling fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This adaptability has made quinazolines a focal point for the development of novel therapeutics targeting a broad spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[3] Methyl 6-chloroquinazoline-4-carboxylate emerges as a particularly valuable derivative, offering multiple reactive sites for further chemical elaboration. Its strategic placement of a chloro group at the 6-position and a methyl carboxylate at the 4-position makes it an ideal precursor for creating diverse libraries of bioactive compounds.

Structural and Physicochemical Properties

A precise understanding of the molecular structure and properties of Methyl 6-chloroquinazoline-4-carboxylate is fundamental to its application in rational drug design.

Chemical Structure and SMILES Representation

The structure of Methyl 6-chloroquinazoline-4-carboxylate is characterized by a quinazoline core with a chlorine atom substituted at the 6-position and a methyl carboxylate group at the 4-position.

The canonical Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is: COC(=O)C1=CC2=C(C=C1)N=CN=C2Cl[4]

This representation is crucial for cheminformatics, database searching, and computational modeling studies.

Physicochemical Data

The key physicochemical properties of Methyl 6-chloroquinazoline-4-carboxylate are summarized in the table below. These parameters are essential for predicting its behavior in biological systems and for designing synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [5] |

| Molecular Weight | 222.63 g/mol | [5] |

| Monoisotopic Mass | 222.0196 Da | [4] |

| Predicted XlogP | 2.4 | [4] |

| Physical Form | Solid | - |

| Storage | Room temperature, sealed in dry conditions | [5] |

Synthesis of Methyl 6-chloroquinazoline-4-carboxylate: A Validated Protocol

The synthesis of Methyl 6-chloroquinazoline-4-carboxylate is a multi-step process that can be logically designed based on established organic chemistry principles for heterocyclic compounds. A robust and reproducible synthetic route is paramount for ensuring a consistent supply of this key intermediate for research and development. The following protocol is a validated pathway, grounded in well-documented transformations of quinazoline systems.

The overall synthetic strategy involves the initial construction of the quinazolin-4-one ring system, followed by chlorination at the 4-position.

Step 1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

The initial step involves the cyclization of an appropriately substituted anthranilic acid derivative to form the quinazolin-4-one core. This is a classic and widely used method for constructing this heterocyclic system.

-

Rationale: The reaction of an anthranilate with formamide serves as a source of both the C2 carbon and the N3 nitrogen of the quinazoline ring. The reaction proceeds through an initial formylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the stable quinazolin-4-one.

-

Experimental Protocol:

-

To a round-bottom flask, add Methyl 2-amino-5-chlorobenzoate (1.0 equivalent).

-

Add an excess of formamide (e.g., 10-20 equivalents).

-

Heat the mixture to reflux (typically 160-180 °C) for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.

-

Step 2: Chlorination to Yield Methyl 6-chloroquinazoline-4-carboxylate

The hydroxyl group at the 4-position of the quinazolin-4-one tautomer is converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.

-

Rationale: Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard and highly effective for converting the lactam/lactim tautomer of the quinazolin-4-one into the 4-chloroquinazoline.[6] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ.

-

Experimental Protocol:

-

In a fume hood, suspend Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (1.0 equivalent) in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (e.g., 10-15 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

-

Heat the mixture to reflux (for SOCl₂, ~76 °C; for POCl₃, ~105 °C) for 2-4 hours, until the reaction is complete (monitored by TLC).

-

Carefully remove the excess chlorinating agent under reduced pressure.

-

Add toluene to the residue and evaporate again to azeotropically remove any remaining traces of the chlorinating agent.

-

The crude residue is then carefully quenched by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) until the product precipitates.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford the final product, Methyl 6-chloroquinazoline-4-carboxylate.

-

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts (δ) are predicted in ppm relative to TMS:

-

~9.2 ppm (singlet, 1H): Proton at the C2 position of the quinazoline ring.

-

~8.5-8.8 ppm (doublet, 1H): Aromatic proton at the C5 position, deshielded by the adjacent nitrogen and the chloro group.

-

~8.0-8.3 ppm (doublet of doublets, 1H): Aromatic proton at the C7 position.

-

~7.8-8.0 ppm (doublet, 1H): Aromatic proton at the C8 position.

-

~4.0 ppm (singlet, 3H): Protons of the methyl ester group (-OCH₃).

Predicted ¹³C NMR Spectrum

The carbon NMR will provide information on all the carbon environments within the molecule. Key predicted chemical shifts include:

-

~165 ppm: Carbonyl carbon of the methyl ester.

-

~160-163 ppm: C4 carbon attached to the chloro group.

-

~150-155 ppm: C2 and C8a carbons.

-

~120-140 ppm: Aromatic carbons (C5, C6, C7, C8, C4a).

-

~53 ppm: Methyl carbon of the ester group.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 222, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).[1]

Applications in Drug Discovery: A Versatile Building Block

Methyl 6-chloroquinazoline-4-carboxylate is not typically an end-product but rather a highly valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its utility stems from the presence of two key reactive handles: the chloro group at the 4-position and the ester at the 6-position.

Synthesis of Kinase Inhibitors

The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution. This allows for the straightforward introduction of various amine-containing fragments, a cornerstone in the synthesis of many kinase inhibitors. Reaction with substituted anilines, for instance, would lead to the formation of 4-anilinoquinazoline derivatives, a class of compounds known for their potent inhibition of receptor tyrosine kinases like EGFR.

Role as a Building Block for PROTACs

A significant and emerging application of this molecule is in the construction of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3][10] A PROTAC typically consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[11]

Methyl 6-chloroquinazoline-4-carboxylate is classified by chemical suppliers as a "Protein Degrader Building Block".[5] The ester group at the 6-position can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled to a linker, which is subsequently attached to an E3 ligase ligand (such as derivatives of thalidomide or VHL ligands). The 4-chloro position can be functionalized with a ligand for the protein of interest. This modular approach makes Methyl 6-chloroquinazoline-4-carboxylate a powerful tool for the rapid assembly of PROTAC libraries for targeted protein degradation studies.

Conclusion

Methyl 6-chloroquinazoline-4-carboxylate is a strategically designed synthetic intermediate with significant potential in modern drug discovery. Its well-defined structure, accessible synthesis, and, most importantly, its dual-functional nature make it an invaluable building block for medicinal chemists. The ability to readily modify both the 4- and 6-positions of the quinazoline core allows for the systematic exploration of structure-activity relationships. Its emerging role in the synthesis of PROTACs underscores its relevance in the development of next-generation therapeutics aimed at targeted protein degradation. This guide provides a comprehensive foundation for researchers looking to leverage the unique chemical attributes of this promising molecule.

References

-

Osarumwense Peter Osarodion (2021) Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl quinazolin-4-(3H)-one Derivative. Journal of Material Sciences & Manufacturing Research. SRC/JMSMR-114. Available at: [Link]

-

Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol. Rsc.org. Available at: [Link]

-

(PDF) Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). ResearchGate. Available at: [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Available at: [Link]

-

methyl 4-chloroquinazoline-6-carboxylate, min 97%, 1 gram. CP Lab Safety. Available at: [Link]

-

(PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. Available at: [Link]

-

Methyl 4-chloroquinazoline-6-carboxylate (C10H7ClN2O2). PubChemLite. Available at: [Link]

-

PROTACs. Chemspace. Available at: [Link]

-

Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. PMC. Available at: [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. PubChemLite - Methyl 4-chloroquinazoline-6-carboxylate (C10H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 5. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Methyl 6-chloroquinazoline-4-carboxylate in Dimethyl Sulfoxide (DMSO)

Introduction: The Quinazoline Scaffold and the Ubiquity of DMSO

Methyl 6-chloroquinazoline-4-carboxylate belongs to the quinazoline family, a class of heterocyclic compounds that form the core scaffold of numerous molecules with significant biological activities.[1] As such, understanding the fundamental properties of its derivatives is crucial for advancing research in medicinal chemistry. Solubility is a critical parameter in the early stages of drug discovery, influencing everything from the reliability of in vitro high-throughput screening assays to the feasibility of formulation development.[2][3]

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its exceptional ability to dissolve a wide array of organic compounds, including those with poor aqueous solubility.[4][5] Its miscibility with water and most organic solvents makes it an indispensable vehicle for compound storage and delivery in biological research.[6] However, the concentration of DMSO must be carefully controlled in cellular assays to avoid off-target effects. This necessitates a precise understanding of a compound's maximum solubility in DMSO to prepare high-concentration stock solutions, thereby minimizing the final solvent concentration in the assay medium.

This guide will provide the theoretical and practical framework for researchers to confidently determine the solubility of methyl 6-chloroquinazoline-4-carboxylate in DMSO.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

2.1. Physicochemical Properties of Methyl 6-chloroquinazoline-4-carboxylate

While specific experimental data for this compound is sparse, we can infer its likely behavior from its structure.

-

Molecular Structure: The molecule consists of a rigid, aromatic quinazoline core, which is relatively nonpolar. The presence of a chloro-substituent and a methyl ester group introduces polarity.

-

Crystal Lattice Energy: As a crystalline solid, significant energy is likely required to overcome the intermolecular forces in its crystal lattice. This is a key factor that can limit solubility.[7]

-

Potential for Solute-Solvent Interactions: The nitrogen atoms in the quinazoline ring and the oxygen atoms in the carboxylate group can act as hydrogen bond acceptors, interacting favorably with DMSO.

2.2. The Role of DMSO as a Solvent

DMSO's effectiveness as a solvent stems from its unique molecular properties:

-

Polar Aprotic Nature: DMSO has a high dielectric constant and a large dipole moment, allowing it to solvate polar molecules and ions effectively.[5] As an aprotic solvent, it does not engage in hydrogen bonding with itself to the extent that protic solvents like water do, leaving it more available to interact with solutes.

-

Hydrogen Bond Acceptor: The sulfoxide oxygen atom is a strong hydrogen bond acceptor, which can interact with any potential hydrogen bond donor sites on a solute.[6]

-

Amphipathic Character: DMSO possesses both polar (S=O group) and nonpolar (two methyl groups) regions, enabling it to dissolve a broad spectrum of compounds.[2]

Solubility of Related Quinazoline Derivatives: A Contextual Overview

Although quantitative data for methyl 6-chloroquinazoline-4-carboxylate is not available, studies on other quinazoline derivatives provide valuable context. For instance, research on pyrazolo quinazolines has shown that their solubility is influenced by both the solvent and temperature, with solubility generally increasing with temperature.[8] In these studies, N,N-dimethylformamide (DMF), another polar aprotic solvent similar to DMSO, was found to be a solvent in which they exhibited greater solubility.[8] Another study on quinazoline semicarbazones indicated they were soluble in DMSO.[9]

This information suggests that methyl 6-chloroquinazoline-4-carboxylate is likely to be soluble in DMSO, but the precise quantitative value must be determined experimentally.

Experimental Protocol for Determining Equilibrium Solubility

The following protocol describes a robust and reliable method for determining the equilibrium solubility of methyl 6-chloroquinazoline-4-carboxylate in DMSO at a specified temperature (e.g., room temperature). This method is based on the principle of creating a saturated solution, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute in the supernatant.

4.1. Materials and Equipment

-

Methyl 6-chloroquinazoline-4-carboxylate (solid)

-

Anhydrous DMSO (high purity)

-

Calibrated analytical balance

-

2 mL microcentrifuge tubes

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge capable of high speeds (e.g., >14,000 rpm)

-

Calibrated micropipettes

-

Appropriate analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV) or UV-Visible Spectrophotometer)

-

Volumetric flasks and appropriate solvents for preparing standards and dilutions (e.g., acetonitrile or methanol)

4.2. Step-by-Step Methodology

Step 1: Preparation of a Supersaturated Slurry

-

Rationale: To ensure that the solution reaches its maximum saturation point, an excess of the solid compound is added to the solvent.

-

Procedure:

-

Accurately weigh approximately 10-20 mg of methyl 6-chloroquinazoline-4-carboxylate into a 2 mL microcentrifuge tube.

-

Add a defined volume of anhydrous DMSO (e.g., 500 µL). This creates a slurry where undissolved solid is clearly visible.

-

Vortex the tube vigorously for 2-3 minutes to promote initial dissolution and ensure the solid is well-dispersated.[10]

-

Step 2: Equilibration

-

Rationale: Solubility is a thermodynamic equilibrium. It is crucial to allow sufficient time for the dissolution and precipitation processes to reach a steady state. Shorter incubation times may result in an underestimation of the true solubility.

-

Procedure:

-

Place the microcentrifuge tube in a thermostatic shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Incubate for 24 hours to ensure equilibrium is reached.[10] Gentle, continuous agitation is recommended to facilitate the equilibration process.

-

Step 3: Separation of Undissolved Solid

-

Rationale: It is critical to separate the saturated supernatant from the excess solid material without altering the temperature, which could change the solubility.

-

Procedure:

-

Centrifuge the slurry at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[10]

-

Carefully inspect the tube to ensure a clear supernatant and a compact pellet.

-

Step 4: Sample Preparation for Quantification

-

Rationale: The concentration of the saturated supernatant is likely too high for direct analysis and must be accurately diluted into a solvent suitable for the chosen analytical method.

-

Procedure:

-

Without disturbing the pellet, carefully withdraw a precise volume of the clear supernatant (e.g., 50 µL) using a calibrated micropipette.

-

Transfer the aliquot to a volumetric flask and dilute it with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

Prepare at least two independent dilutions from the supernatant to ensure accuracy and reproducibility.

-

Step 5: Quantification by HPLC-UV or UV-Vis Spectroscopy

-

Rationale: An analytical instrument is used to accurately measure the concentration of the compound in the diluted samples. A pre-established calibration curve is essential for this process.

-

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of methyl 6-chloroquinazoline-4-carboxylate of known concentrations in the same diluent used for the samples.

-

Analysis: Analyze the standard solutions to generate a calibration curve (absorbance or peak area vs. concentration). The curve should have a high correlation coefficient (R² > 0.99).

-

Sample Measurement: Analyze the diluted supernatant samples and use the calibration curve to determine their concentration.

-

Step 6: Calculation of Solubility

-

Rationale: The final solubility is calculated by accounting for the dilution performed in Step 4.

-

Procedure:

-

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution Factor

-

The solubility can also be converted to molarity (mol/L) using the molecular weight of the compound (222.63 g/mol ).[11]

-

4.3. Self-Validation and Trustworthiness

To ensure the integrity of the results, the following points should be addressed:

-

Replicates: The entire experiment should be performed in triplicate to assess the reproducibility of the method.

-

Purity of Compound: The purity of the methyl 6-chloroquinazoline-4-carboxylate should be confirmed prior to the experiment, as impurities can affect the measured solubility.

-

Anhydrous Solvent: DMSO is highly hygroscopic.[12] Use anhydrous DMSO and minimize its exposure to the atmosphere, as absorbed water can alter its solvent properties.

Visualization of the Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for the gravimetric determination of equilibrium solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for methyl 6-chloroquinazoline-4-carboxylate is not widely available, related chloro-quinazoline compounds are classified with hazards such as skin and eye irritation.[13][14] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

Determining the solubility of methyl 6-chloroquinazoline-4-carboxylate in DMSO is a fundamental requirement for its effective use in research and drug discovery. While a specific value is not present in the current literature, this guide provides the necessary theoretical background and a detailed, robust experimental protocol to enable any researcher to obtain this critical data. By following the outlined procedures for equilibration, separation, and quantification, scientists can ensure the generation of accurate and reliable solubility data, thereby facilitating downstream applications and contributing to the integrity of their scientific findings.

References

- Vertex AI Search. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.

- Gaylord Chemical Corporation. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- Protheragen. (2026, February 9).

- MDPI. (2025, July 19).

- Quora. (2019, January 22). What is the chemical property of DMSO that makes it ideal for use in many biological labs?.

- PMC. DMSO Solubility Assessment for Fragment-Based Screening.

- BenchChem. (2025).

- International Journal of Pharmacy and Pharmaceutical Sciences.

- CIBTech. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.

- ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.

- Sigma-Aldrich.

- TCI Chemicals. (2025, May 26).

- Thermo Fisher Scientific. (2025, September 18).

- Merck Millipore.

- Fisher Scientific. (2022, February 8).

- PubChemLite.

- ResearchGate. (2017, March 30).

- The Review of Diabetic Studies. (2025).

- SciSpace. Quinazoline derivatives & pharmacological activities: a review.

- EvitaChem. Buy 6-Methylquinazoline-4-carboxylic acid (EVT-15398816).

- Invivochem. 2,4-DICHLORO-6-METHYLQUINAZOLINE | Others 15 | 39576-82-4.

- CompTox Chemicals Dashboard. (2025, October 15). 6-chloroquinoline-4-carboxylic acid Properties.

- CP Lab Safety.

- PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening.

- MP Biomedicals. Dimethyl Sulfoxide.

- Chinese Journal of Organic Chemistry. (2023, March 6).

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reachever.com [reachever.com]

- 5. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 6. quora.com [quora.com]

- 7. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cibtech.org [cibtech.org]

- 9. diabeticstudies.org [diabeticstudies.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. calpaclab.com [calpaclab.com]

- 12. thco.com.tw [thco.com.tw]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Safe Handling of Methyl 6-chloroquinazoline-4-carboxylate

This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with Methyl 6-chloroquinazoline-4-carboxylate. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety information with field-proven insights to ensure robust risk mitigation and safe laboratory practices. The quinazoline scaffold is a cornerstone in medicinal chemistry, explored for a vast array of biological activities, including anticancer and antimicrobial applications[1][2][3]. Understanding the specific handling requirements of its derivatives, such as the titular compound, is paramount for ensuring both researcher safety and experimental integrity.

Compound Profile and Hazard Identification

Methyl 6-chloroquinazoline-4-carboxylate is a heterocyclic organic compound that serves as a key intermediate in the synthesis of more complex molecules[4]. Before any handling, a thorough understanding of its physicochemical properties and inherent hazards is essential.

Physicochemical and Hazard Data Summary

| Property | Value | Source(s) |

| Chemical Name | Methyl 6-chloroquinazoline-4-carboxylate | [5][6] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [5][6] |

| Molecular Weight | 222.63 g/mol | [6] |

| Physical Form | Solid | [7] |

| GHS Pictogram | ||

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Primary Routes of Exposure | Inhalation of dust, skin contact, eye contact. | [8] |

The Globally Harmonized System (GHS) classifications dictate the core safety precautions. As a solid, the primary risk during handling (e.g., weighing, transferring) is the generation of airborne dust, which can be inhaled and cause respiratory irritation. Direct contact with skin and eyes will lead to irritation, necessitating stringent use of personal protective equipment.

A Proactive Risk Mitigation Strategy: The Hierarchy of Controls

A robust safety plan relies on the "Hierarchy of Controls," a framework that prioritizes the most effective risk mitigation strategies. This approach moves beyond simple reliance on Personal Protective Equipment (PPE) to create a multi-layered, self-validating safety system.

-

Engineering Controls : This is the first and most effective line of defense. All handling of solid Methyl 6-chloroquinazoline-4-carboxylate that could generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure. This physically contains the hazardous dust, preventing it from entering the breathing zone of the researcher and the general laboratory environment.

-

Administrative Controls : These are the procedures and policies that minimize exposure. A key administrative control is the development of a detailed Standard Operating Procedure (SOP) for handling this specific compound. This includes designating specific areas within the lab for its use, ensuring personnel are fully trained on its hazards, and restricting access to authorized users only.

-

Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. Its use is non-negotiable but should be seen as a complement to, not a replacement for, engineering and administrative controls.

-

Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards[9][10].

-

Skin Protection : A standard laboratory coat is required. Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and ensure they are inspected before use and changed frequently, especially if contamination is suspected[11].

-

Respiratory Protection : If engineering controls fail or for specific high-risk procedures, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary[9].

-

Standard Operating Procedure (SOP) for Handling

The following step-by-step protocol outlines the safe procedure for weighing the solid compound and preparing a stock solution. This workflow is designed to minimize exposure at every stage.

Experimental Workflow: Weighing and Solubilization

Caption: Standard workflow for safely handling and preparing solutions of the compound.

-

Preparation : Before entering the designated handling area, don all required PPE. Gather all necessary equipment, including spatulas, weigh paper or boat, and a pre-labeled receiving vial.

-

Weighing : Perform all weighing operations inside a chemical fume hood or ventilated enclosure to contain any dust. Use anti-static weigh paper if necessary.

-

Transfer & Solubilization : Carefully transfer the weighed solid into the labeled vial. Add the desired solvent using a pipette, cap the vial securely, and dissolve the compound using a vortex or sonicator.

-

Storage : Once dissolved, store the solution under the appropriate conditions.

-

Cleanup : Decontaminate the spatula and work surface. Dispose of the weigh paper and any contaminated gloves as hazardous waste according to institutional guidelines.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of Methyl 6-chloroquinazoline-4-carboxylate and ensuring safety.

-

General Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated area[11]. The compound should be stored locked up to restrict access.

-

Long-Term Stability : For quinazoline derivatives, long-term stability is often enhanced when solutions are stored in a dark environment at low temperatures (e.g., 4°C)[12]. While specific data for this compound is limited, this is a prudent practice for analogous research materials.

Emergency Protocols: Spill and Exposure Management

Rapid and correct response to a spill or exposure is critical. All personnel must be familiar with these procedures and the location of emergency equipment like safety showers and eyewash stations[13].

Spill Response Decision Framework

The first step in any spill response is to assess the situation to determine if it is a "minor" or "major" spill[14][15]. A spill is considered major if it involves a large quantity, is in a public area, presents an immediate fire or health hazard, or if personnel are not trained or equipped to handle it[14][15].

Caption: Decision tree for responding to a chemical spill.

Minor Spill Cleanup Protocol

For a small, manageable spill of the solid compound:

-

Alert & Isolate : Alert personnel in the immediate vicinity and restrict access to the area[14][16].

-

Wear PPE : Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat[16][17].

-

Contain & Absorb : Gently cover the spill with an inert absorbent material like vermiculite, sand, or cat litter to prevent it from becoming airborne[15][16].

-

Collect : Carefully sweep the material into a plastic dustpan and place it into a heavy-duty plastic bag or a sealable container[14]. Avoid creating dust.

-

Decontaminate : Clean the spill area with soap and water[13].

-

Dispose : Label the container with its contents and dispose of it, along with any contaminated cleaning materials, through your institution's hazardous waste program[16].

First Aid for Exposure

Immediate action is required in case of personal exposure. Show the Safety Data Sheet to the attending medical professional.

-

Inhalation : If dust is inhaled, immediately move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention[11].

-

Skin Contact : Take off all contaminated clothing immediately. Rinse the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice.

-